molecular formula C21H21F2N3O3S B2929736 1-(3,5-difluorobenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione CAS No. 1251566-53-6

1-(3,5-difluorobenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione

Cat. No. B2929736
CAS RN: 1251566-53-6
M. Wt: 433.47
InChI Key: AQOYFUROSLHWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-difluorobenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C21H21F2N3O3S and its molecular weight is 433.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of various heterocyclic compounds, including thiadiazoles, pyrazines, benzothiazines, and diketopiperazines, which share structural similarities with the chemical compound . These studies demonstrate the potential of such molecules for the development of new chemical entities with applications in pharmaceuticals and materials science. For instance, the synthesis of thiadiazoles has been studied for their potential in creating new chemical entities with various biological activities (Peet & Sunder, 1975).

Antimicrobial and Anticancer Activities

Some research efforts have been directed towards evaluating the antimicrobial and anticancer activities of compounds similar to "1-(3,5-difluorobenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda6,1,2-benzothiadiazine-4,4(1H)-dione." These studies offer insights into how structural modifications of such compounds can enhance their biological activities, potentially leading to the development of new therapeutic agents (Coburn, Ho, & Bronstein, 1982), (Kumar & Sharma, 2022).

Structural Studies

Investigations into the structural aspects of related compounds, using techniques such as X-ray crystallography and NMR spectroscopy, provide valuable information on the molecular configurations, which is essential for understanding their chemical reactivity and interaction with biological targets. This research aids in the rational design of compounds with enhanced efficacy and specificity for their intended applications (Frigola, 1988).

properties

IUPAC Name

[1-[(3,5-difluorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O3S/c1-14-5-6-19-18(9-14)26(13-15-10-16(22)12-17(23)11-15)24-20(30(19,28)29)21(27)25-7-3-2-4-8-25/h5-6,9-12H,2-4,7-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOYFUROSLHWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC(=CC(=C3)F)F)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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